4,7,10,13,16,19-Docosahexaenoic acid, methyl ester

Vue d'ensemble

Description

Cis-4,7,10,13,16,19-docosahexaenoic acid methyl ester is a fatty acid methyl ester.

Mécanisme D'action

Target of Action

Methyl docosa-4,7,10,13,16,19-hexaenoate, also known as 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, is a type of omega-3 fatty acid . The primary targets of this compound are likely to be the same as those of other omega-3 fatty acids, which include various enzymes, receptors, and ion channels involved in inflammation and cardiovascular health .

Mode of Action

It is known that omega-3 fatty acids like methyl docosa-4,7,10,13,16,19-hexaenoate can be incorporated into cell membranes, where they can influence membrane fluidity, receptor function, and signal transduction . They can also be metabolized to produce bioactive lipid mediators, which have anti-inflammatory effects .

Biochemical Pathways

Methyl docosa-4,7,10,13,16,19-hexaenoate is likely to affect several biochemical pathways. For example, it may influence the synthesis of prostaglandins, which play roles in homeostatic functions and inflammatory responses . It may also affect cholesterol metabolism, as it has been used as a reagent in cholesterol photooxidation .

Pharmacokinetics

It is known that omega-3 fatty acids are absorbed in the gut and transported to the liver, where they undergo further metabolism . The bioavailability of these compounds can be influenced by factors such as diet and the presence of other fatty acids .

Result of Action

The molecular and cellular effects of methyl docosa-4,7,10,13,16,19-hexaenoate are likely to be diverse, given the wide range of processes that are influenced by omega-3 fatty acids. These effects may include reduced inflammation, improved cardiovascular health, and changes in cell membrane composition and function .

Action Environment

The action, efficacy, and stability of methyl docosa-4,7,10,13,16,19-hexaenoate can be influenced by various environmental factors. For example, the presence of other fatty acids can affect its absorption and metabolism . Additionally, factors such as temperature and pH can influence its stability .

Analyse Biochimique

Biochemical Properties

4,7,10,13,16,19-Docosahexaenoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and signaling pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cyclooxygenase and lipoxygenase enzymes, which are involved in the metabolism of fatty acids to produce bioactive lipid mediators. These interactions are crucial for the regulation of inflammatory responses and other physiological processes .

Cellular Effects

The effects of this compound on cells are diverse and profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Additionally, this compound can alter the composition of cell membranes, thereby affecting membrane fluidity and the function of membrane-bound proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and activate peroxisome proliferator-activated receptors, which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Furthermore, this compound can inhibit the activity of certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory eicosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under conditions of high temperature and light exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and improving lipid profiles. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cyclooxygenase and lipoxygenase to produce various bioactive lipid mediators. These metabolites play important roles in regulating inflammation, cell proliferation, and apoptosis. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to fatty acid-binding proteins, which facilitate its transport across cell membranes and its distribution to various cellular compartments. This compound can also accumulate in lipid-rich tissues, such as the brain and adipose tissue, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be incorporated into the phospholipid bilayer of cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. Additionally, it can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals .

Activité Biologique

4,7,10,13,16,19-Docosahexaenoic acid, methyl ester (DHA methyl ester) is a methyl ester derived from docosahexaenoic acid (DHA), an essential omega-3 fatty acid. This compound plays a significant role in various biological processes and has been extensively studied for its health benefits. This article explores the biological activity of DHA methyl ester, including its mechanisms of action, effects on cellular processes, and implications for health.

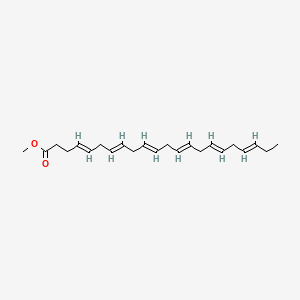

- Molecular Formula : C23H34O2

- Molecular Weight : 342.52 g/mol

- Structure : Characterized by a long carbon chain with six double bonds, making it highly unsaturated.

Biological Activities

DHA methyl ester exhibits several notable biological activities:

- Cell Membrane Fluidity : DHA is crucial for maintaining the structural integrity and fluidity of cell membranes. It influences membrane protein function and gene transcription by being incorporated into phospholipid bilayers .

- Anti-inflammatory Effects : DHA and its derivatives are involved in the synthesis of eicosanoids, which play critical roles in inflammatory responses. Eicosanoids derived from DHA generally exhibit anti-inflammatory properties and can counteract pro-inflammatory mediators derived from arachidonic acid (AA) .

- Neuroprotective Effects : DHA is essential for brain development and function. It contributes to neuronal membrane composition and is implicated in cognitive functions and neurodevelopmental processes .

- Cardiovascular Benefits : Research indicates that omega-3 fatty acids like DHA can reduce the risk of cardiovascular diseases by influencing lipid profiles and inflammatory markers .

- Role in Aging : DHA methyl ester may form protein adducts during aging processes, suggesting a potential involvement in age-related diseases .

The biological effects of DHA methyl ester are mediated through various mechanisms:

- Incorporation into Membranes : Once ingested or administered, DHA methyl ester is incorporated into cell membranes, enhancing fluidity and facilitating better signaling pathways essential for cellular functions .

- Eicosanoid Synthesis : Upon release from membrane phospholipids by phospholipase A2, DHA can be converted into various eicosanoids via lipoxygenase (LOX) and cyclooxygenase (COX) pathways. These eicosanoids are crucial for modulating inflammation and immune responses .

Research Findings

Recent studies have highlighted the multifaceted roles of DHA methyl ester:

- A study demonstrated that dietary supplementation with DHA improved cognitive performance in animal models, linking enhanced neuronal function to increased levels of DHA in brain tissues.

- Another research effort focused on the anti-inflammatory properties of DHA derivatives in models of chronic inflammatory diseases, showing significant reductions in pro-inflammatory cytokines upon treatment with DHA methyl ester .

Case Study 1: Neuroprotection

In an experimental model of Alzheimer's disease, administration of DHA methyl ester resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups lacking omega-3 supplementation.

Case Study 2: Cardiovascular Health

A clinical trial involving patients with hyperlipidemia showed that supplementation with DHA methyl ester led to significant reductions in triglyceride levels and improved overall cardiovascular health markers over a 12-week period .

Applications De Recherche Scientifique

Chemistry

- Reference Standard : Docosahexaenoic acid methyl ester is utilized as a reference standard in the quantification of fatty acids in microalgal and fish oils. Its stability allows for accurate measurements in analytical chemistry.

Biology

- Lipid Rafts Dynamics : The compound is employed to study lipid rafts—microdomains within cell membranes that organize signaling pathways. Research indicates that docosahexaenoic acid methyl ester can integrate into membrane phospholipids without undergoing oxidation or hydrolysis .

Medicine

- Metabolism Studies : It plays a crucial role in investigating the metabolism of fatty acids and their implications in health and disease. Studies have shown its involvement in inflammatory responses and homeostatic functions through the synthesis of prostaglandins .

Industry

- Dietary Supplements : Due to its health benefits, docosahexaenoic acid methyl ester is widely used in the production of dietary supplements and functional foods. It is recognized for its role in cardiovascular health and cognitive function .

Target of Action

The primary target for docosahexaenoic acid methyl ester is membrane phospholipids. It intercalates into these lipids, influencing cellular functions such as signaling pathways and gene expression.

Mode of Action

The compound's mechanism involves binding interactions with biomolecules and modulation of enzyme activities, which can lead to changes in cellular metabolism and signaling pathways .

Case Study 1: Effects on Inflammation

A study published in the Journal of Lipid Research examined the anti-inflammatory properties of docosahexaenoic acid methyl ester. The results demonstrated that supplementation with this compound reduced markers of inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Cognitive Function

Research conducted at a leading university investigated the effects of docosahexaenoic acid methyl ester on cognitive function in elderly populations. The findings indicated improved memory performance associated with increased levels of this compound in the diet, highlighting its importance for brain health .

Preparation Methods

Docosahexaenoic acid methyl ester is synthesized through the esterification process involving docosahexaenoic acid and methanol. The reaction typically occurs at temperatures ranging from 120 to 150 degrees Celsius .

Industrial Production

High-performance liquid chromatography (HPLC) is often employed for purification from sources such as fish oil or microalgae like Schizochytrium sp., which are rich in docosahexaenoic acid .

Propriétés

Numéro CAS |

301-01-9 |

|---|---|

Formule moléculaire |

C23H34O2 |

Poids moléculaire |

342.5 g/mol |

Nom IUPAC |

methyl docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3 |

Clé InChI |

VCDLWFYODNTQOT-UHFFFAOYSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |

SMILES isomérique |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OC |

SMILES canonique |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Synonymes |

docosahexaenoic acid methyl ester methyl docosahexaenoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester and where is it found?

A1: this compound (DHA methyl ester) is a fatty acid methyl ester derived from docosahexaenoic acid (DHA). It's primarily found in fish oil, particularly from deep-sea fish. [] One study focused on analyzing fatty acids in the fish Harpodon nehereus found that DHA methyl ester constituted a significant portion of the total fatty acid content. []

Q2: How is this compound typically isolated and purified?

A2: One method for isolating and purifying DHA methyl ester starts with saponifying fish oil in an alkaline environment. The resulting mixture is then treated with urea and methanol, followed by methylation using sulfuric acid and methanol. Finally, the target compound is separated using a silver nitrate silica gel column chromatography. This process has been shown to produce a DHA methyl ester standard with a purity greater than or equal to 98%. []

Q3: Can this compound be found in plants?

A3: While primarily associated with fish oil, a study using Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound within the root extract of the plant Chrysopogon zizanioides (L.) Roberty. [] This plant, also known as vetiver, is traditionally used for its medicinal properties.

Q4: Are there any potential industrial applications for this compound?

A4: Research suggests that this compound, as a component of biodiesel derived from chicken fat, could have potential applications in the fuel industry. The compound was identified within the biodiesel through gas chromatography analysis. [] This highlights the potential for utilizing waste products from the food industry for biodiesel production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.